Cas no 1321-28-4 (1,4-Benzenediol,dimethyl-)

1,4-Benzenediol,dimethyl- structure
1,4-Benzenediol,dimethyl- structure
Product Name:1,4-Benzenediol,dimethyl-
CAS No:1321-28-4
MF:C8H10O2
MW:138.163802623749
CID:207407
PubChem ID:69100
Update Time:2025-04-19

1,4-Benzenediol,dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,dimethyl-
    • 2,5-dimethylbenzene-1,4-diol
    • 2,5-Dimethylhydroquinone
    • AI3-02932
    • Hydroquinone, dimethyl-
    • Xylohydroquinone
    • hydrophlorone
    • dimethyl-4-benzenediol
    • 4-Benzenediol,dimethyl-1
    • 2,5-Dimethyl-1,4-benzenediol
    • 1,4-Benzenediol, dimethyl-
    • F0L7HG609J
    • 3,6-Dihydroxy-o-xylene
    • SCHEMBL68013
    • NSC108080
    • AKOS003632178
    • CHEMBL1269256
    • 2,3-Dimethyl-1,4-benzenediol #
    • D3877
    • 2,3-Dimethylhydroquinone
    • FT-0609688
    • Q27277483
    • Hydroquinone,3-dimethyl-
    • Hydroquinone, 2,3-dimethyl-
    • 2,3-dimethylbenzene-1,4-diol
    • 1,4-Benzenediol, 2,3-dimethyl-
    • DS-1328
    • AC-1261
    • NSC 108080
    • CS-W005767
    • NSC-108080
    • 2,3 dimethyl hydroquinone
    • 2,3-Xylohydroquinone
    • A832918
    • 1,4-Dihydroxy-2,3-dimethylbenzene
    • MFCD00009997
    • 608-43-5
    • NS00045363
    • EINECS 215-317-1
    • 2,3-dimethyl-hydroquinone
    • AM808242
    • 1321-28-4
    • EN300-54724
    • 2,3-dimethylbenzene-1,4-diol;2,3-Dimethylhydroquinone
    • UNII-F0L7HG609J
    • SY035521
    • o-Xylene-3,6-diol
    • 2,3-DMHYDROP
    • o-Xylohydroquinone
    • J-507036
    • 2,3-Dimethylhydroquinone, 97%
    • DTXSID50870679
    • 2,3-dimethyl-benzene-1,4-diol
    • InChI=1/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H
    • 2,3-Dimethyl-1,4-benzenediol
    • Inchi: 1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
    • InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(C)=C1C)O

Computed Properties

  • Exact Mass: 138.0681
  • Monoisotopic Mass: 138.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.162
  • Boiling Point: 291.5°Cat760mmHg
  • Flash Point: 145.4°C
  • PSA: 40.46

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